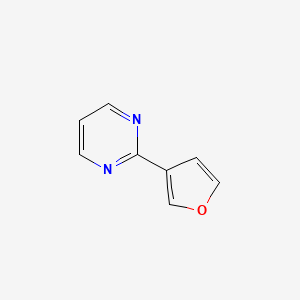

2-(Furan-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

2-(furan-3-yl)pyrimidine |

InChI |

InChI=1S/C8H6N2O/c1-3-9-8(10-4-1)7-2-5-11-6-7/h1-6H |

InChI Key |

HJYDEDBYVGBWIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=COC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(Furan-3-yl)pyrimidine chemical structure and properties

Topic: 2-(Furan-3-yl)pyrimidine Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Scaffold in Medicinal Chemistry

Executive Summary

2-(Furan-3-yl)pyrimidine (CAS: 57059-10-6) represents a critical bi-heteroaryl scaffold in modern drug discovery. Structurally, it combines an electron-deficient diazine (pyrimidine) with an electron-rich heterocycle (furan), creating a "push-pull" electronic system. This specific isomer is frequently utilized as a bioisostere for biaryl systems in kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents. Its utility lies in its ability to engage in

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

The following data aggregates experimental and high-confidence predicted values suitable for initial lead optimization workflows.

| Property | Value | Note |

| IUPAC Name | 2-(Furan-3-yl)pyrimidine | |

| CAS Number | 57059-10-6 | |

| Molecular Formula | C | |

| Molecular Weight | 146.15 g/mol | |

| SMILES | c1cnc(nc1)c2ccoc2 | |

| LogP (Predicted) | ~0.9 - 1.3 | Optimal for CNS penetration |

| TPSA | 38.9 Å | High oral bioavailability potential |

| H-Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen) | |

| H-Bond Donors | 0 | |

| Appearance | Off-white to tan solid | Derivative-dependent |

Structural Analysis & Electronic Properties

Electronic "Push-Pull" System

The 2-(furan-3-yl)pyrimidine scaffold exhibits a distinct electronic distribution that governs its reactivity and binding affinity:

-

Pyrimidine Ring (Electron Deficient): The 1,3-diazine ring is highly electron-deficient, making the C2, C4, and C6 positions susceptible to nucleophilic attack. However, in this scaffold, the C2 position is occupied by the furan ring.

-

Furan Ring (Electron Rich): The furan ring acts as an electron donor. When attached at the pyrimidine C2 position, it donates electron density into the diazine ring via resonance, stabilizing the system and modulating the basicity of the pyrimidine nitrogens.

Pharmacophore Mapping

In a biological context, this molecule serves as a versatile ligand. The pyrimidine nitrogens often serve as hinge-binders in kinase domains (accepting H-bonds from backbone amides), while the furan oxygen can act as a weak acceptor or engage in dipole interactions.

Figure 1: Pharmacophore map illustrating the electronic relationship between the rings and potential binding modes.

Synthesis Methodology

Retrosynthetic Strategy

Critical Insight: Direct coupling using pyrimidin-2-ylboronic acids is notoriously difficult due to the rapid protodeboronation and instability of 2-metallated electron-deficient heterocycles. The Solution: The preferred route utilizes 2-chloropyrimidine (electrophile) and furan-3-boronic acid (nucleophile) under Suzuki-Miyaura conditions. This avoids the unstable pyrimidine-2-boronate intermediate.

Optimized Protocol: Suzuki-Miyaura Coupling

Reaction: 2-Chloropyrimidine + Furan-3-boronic acid

Reagents:

-

Substrate A: 2-Chloropyrimidine (1.0 equiv)

-

Substrate B: Furan-3-boronic acid (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser and nitrogen inlet.

-

Solvent Degassing: Sparge 1,4-dioxane with nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Charge Reagents: Add 2-chloropyrimidine (10 mmol), furan-3-boronic acid (12 mmol), and Pd(PPh

) -

Base Addition: Add the degassed Na

CO -

Reflux: Heat the mixture to 90-100°C for 12–16 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS.

-

Workup: Cool to room temperature. Filter through a celite pad to remove Palladium black. Dilute with EtOAc and wash with water and brine.

-

Purification: Dry organic layer over MgSO

, concentrate in vacuo, and purify via flash column chromatography (SiO

Figure 2: Synthetic pathway avoiding unstable 2-metallated pyrimidine intermediates.

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR/PI3K)

The 2-(furan-3-yl)pyrimidine motif is a bioisostere for the biaryl systems found in inhibitors like Sorafenib or Pazopanib .

-

Mechanism: The pyrimidine ring mimics the adenine ring of ATP, occupying the hinge region of the kinase. The furan ring extends into the hydrophobic pocket (gatekeeper region), providing selectivity.

-

Advantages: The furan oxygen can form unique water-mediated hydrogen bonds that phenyl rings cannot, potentially improving selectivity profiles against homologous kinases.

Adenosine Receptor Antagonists (A2A)

Furan-pyrimidine derivatives have shown high affinity for the Adenosine A2A receptor.

-

Relevance: A2A antagonists are key targets for Parkinson’s disease and cancer immunotherapy.

-

SAR Insight: Substitution at the furan C5 position allows for tuning of the antagonist potency and solubility.

Safety & Handling

While specific toxicological data for this exact isomer is limited, standard precautions for heteroaryl halides and boronic acids apply.

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Furan derivatives can be sensitive to light and air oxidation over prolonged periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (n.d.).[1][2] 2-(Furan-3-yl)pyrimidine | C8H6N2O.[2] National Library of Medicine. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling... for the Preparation of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 228-244. (Cited for general furan-pyrimidine coupling conditions). Retrieved from [Link]

-

Ball, N. D., et al. (2023).[3] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry.[3] (Cited for stability issues of 2-metallated azines). Retrieved from [Link]

-

Shaaban, O. G., et al. (2013). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Medicinal Chemistry Letters. (Cited for biological activity context). Retrieved from [Link]

Sources

The Ascendancy of Furan-Pyrimidine Biaryl Scaffolds: A Technical Guide for Drug Discovery

Abstract

Biaryl heteroaromatic scaffolds are cornerstones in modern medicinal chemistry, offering a privileged structural framework for interaction with a multitude of biological targets.[1] Among these, the fusion of furan and pyrimidine rings into a biaryl architecture has emerged as a particularly fruitful area of research, yielding potent modulators of key physiological pathways. This technical guide provides an in-depth exploration of furan-pyrimidine biaryl scaffolds for researchers, scientists, and drug development professionals. We will dissect the strategic considerations behind their synthesis, delve into their profound implications in medicinal chemistry, particularly as kinase inhibitors, and provide validated, step-by-step protocols for their preparation and characterization.

Introduction: The Strategic Value of the Furan-Pyrimidine Core

The convergence of the furan and pyrimidine rings within a biaryl scaffold is no mere coincidence of synthetic convenience; it is a deliberate and strategic design choice rooted in the fundamental principles of medicinal chemistry. The pyrimidine ring, a key component of nucleobases, provides a versatile template for establishing critical hydrogen bond interactions within the ATP-binding sites of kinases.[2][3] Its inherent electron-deficient nature also contributes to favorable pharmacokinetic properties.

The furan ring, on the other hand, is a five-membered aromatic heterocycle that serves as a bioisosteric replacement for a phenyl group, offering distinct electronic and steric properties.[4][5] Its presence can enhance binding affinity, modulate metabolic stability, and provide vectors for further chemical elaboration to explore structure-activity relationships (SAR). The combination of these two moieties in a biaryl arrangement creates a rigidified, yet conformationally aware, scaffold that can be precisely tailored to target specific protein clefts with high affinity and selectivity.

Synthetic Strategies: Forging the Furan-Pyrimidine Bond

The construction of the pivotal C-C bond between the furan and pyrimidine rings is the cornerstone of synthesizing this scaffold. Transition metal-catalyzed cross-coupling reactions are the workhorses of this endeavor, with the Suzuki-Miyaura and Stille couplings being the most prominent and reliable methods.[6]

The Suzuki-Miyaura Coupling: A Robust and Versatile Approach

The Suzuki-Miyaura coupling is often the method of choice due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and esters. The general reaction scheme involves the palladium-catalyzed coupling of a halopyrimidine with a furanboronic acid or vice versa.

Diagram of the Suzuki-Miyaura Coupling Reaction:

Caption: Generalized Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol: Synthesis of 2-(Furan-2-yl)-4-aminopyrimidine via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a furan-pyrimidine biaryl scaffold.

Materials:

-

2-Chloro-4-aminopyrimidine

-

Furan-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-chloro-4-aminopyrimidine (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in 1,4-dioxane.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with nitrogen gas three times to establish an inert atmosphere.

-

Solvent and Catalyst Addition: Add 1,4-dioxane and water (4:1 v/v) to the reaction flask, followed by the catalyst solution.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-(furan-2-yl)-4-aminopyrimidine.

Trustworthiness: This protocol incorporates an inert atmosphere to protect the palladium catalyst from oxidation, ensuring its catalytic activity. The use of a phosphine ligand stabilizes the palladium complex, and the aqueous base facilitates the transmetalation step. Monitoring by TLC allows for empirical validation of reaction completion.

The Stille Coupling: An Alternative for Specific Substrates

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, particularly when dealing with substrates that are incompatible with the basic conditions of the Suzuki coupling.[7] This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide catalyzed by a palladium complex.

Diagram of the Stille Coupling Reaction:

Caption: Generalized Stille cross-coupling workflow.

Causality in Experimental Choices: While the Stille coupling is highly effective, the toxicity of organotin reagents is a significant drawback.[7] Therefore, its use is often reserved for situations where the Suzuki-Miyaura coupling is not feasible. The choice between these two powerful methods is a critical decision in the synthetic design process, balancing factors of substrate compatibility, reaction efficiency, and safety.

Medicinal Chemistry Applications: Targeting Kinases in Oncology

Furan-pyrimidine biaryl scaffolds have demonstrated remarkable potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[8][9] The pyrimidine core frequently serves as a hinge-binding motif, while the furan moiety and its substituents can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the furan-pyrimidine scaffold has yielded valuable insights into the structural requirements for potent kinase inhibition.

Table 1: Illustrative SAR Data for Furan-Pyrimidine Kinase Inhibitors

| Compound ID | R1 (Pyrimidine) | R2 (Furan) | Target Kinase | IC₅₀ (nM) |

| FP-1 | -NH₂ | -H | Kinase A | 150 |

| FP-2 | -NH₂ | -CH₃ | Kinase A | 75 |

| FP-3 | -NH₂ | -CF₃ | Kinase A | 15 |

| FP-4 | -OH | -H | Kinase B | 200 |

| FP-5 | -OH | -Cl | Kinase B | 50 |

This is a representative table; actual values would be derived from specific experimental data.

The data in Table 1 illustrates that even minor modifications to the scaffold can have a profound impact on biological activity. For instance, the introduction of an electron-withdrawing trifluoromethyl group on the furan ring (FP-3) leads to a significant increase in potency against Kinase A. This is likely due to favorable interactions within a specific sub-pocket of the ATP-binding site.

Case Study: Furo[2,3-d]pyrimidine-based VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Several research groups have successfully designed and synthesized furan-pyrimidine biaryl scaffolds as potent VEGFR-2 inhibitors.[10][11] These compounds typically feature a furo[2,3-d]pyrimidine core, which can be considered a constrained biaryl system.

Diagram of a Furo[2,3-d]pyrimidine-based Kinase Inhibitor Binding Mode:

Caption: Schematic of inhibitor-kinase interactions.

Characterization and Analytical Techniques

The unambiguous characterization of newly synthesized furan-pyrimidine biaryl compounds is paramount to ensure their purity and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the furan and pyrimidine rings.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and is used for purification.

-

X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state, confirming stereochemistry and conformational preferences.

Conclusion and Future Directions

Biaryl heteroaromatic scaffolds containing furan and pyrimidine represent a highly promising class of compounds in drug discovery. Their modular synthesis, tunable electronic properties, and proven ability to interact with key biological targets, particularly protein kinases, make them an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel substitution patterns to enhance potency and selectivity, and the application of these scaffolds to a broader range of biological targets beyond oncology. The continued investigation of these privileged structures holds immense potential for addressing unmet medical needs.

References

- Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Bio-Medical Science, 2(5), 1-15.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-(Furan-3-yl)pyrimidine: Reproducibility and Robustness of Cross-Coupling Protocols. BenchChem.

-

Zhang, Y., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13(1), 3989. [Link]

-

Jain, A. K., & Sharma, S. (2014). Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica, 6(1), 256-269. [Link]

-

Abd El-Mageed, M. M. A., Eissa, A. A. M., Farag, A. E.-S., & Osman, E. E. A. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 6(47), 31835–31853. [Link]

-

Al-Ostath, A. I., El-Gaby, M. S. A., & Al-Qurashi, A. K. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2548. [Link]

-

Singh, R., & Kumar, P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

-

Rani, P., & Srivastava, V. K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(3), 23-41. [Link]

-

Abd El-Mageed, M. M. A., Eissa, A. A. M., Farag, A. E.-S., & Osman, E. E. A. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][2][12]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. [Link]

-

Al-Malki, A. L. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(1). [Link]

-

Yadav, T. T., Shaikh, G. M., Kumar, M. S., Chintamaneni, M., & Chintamaneni, M. Y. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5222. [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Singh, U. P., & Bhat, H. R. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Research Journal of Pharmacy and Technology, 14(6), 3431-3436. [Link]

-

Yadav, T. T., Shaikh, G. M., Kumar, M. S., Chintamaneni, M., & Chintamaneni, M. Y. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 861288. [Link]

-

Wikipedia. (2023, December 27). Stille reaction. In Wikipedia. [Link]

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. orientjchem.org [orientjchem.org]

- 5. ijabbr.com [ijabbr.com]

- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Electronic Properties of Furan-Substituted Pyrimidine Rings: A Technical Guide

This guide synthesizes the electronic, synthetic, and medicinal characteristics of furan-substituted pyrimidine rings. It is designed for researchers requiring actionable insights into this specific bi-heteroaryl scaffold.

The Electronic Landscape: A "Push-Pull" System

The fusion of a furan ring (π-excessive) with a pyrimidine ring (π-deficient) creates a classic donor-acceptor (D-π-A) system. This electronic mismatch is the defining feature of the scaffold, governing its reactivity, optical properties, and biological behavior.

Frontier Molecular Orbital (FMO) Engineering

-

The Donor (Furan): The oxygen atom in furan contributes a lone pair to the aromatic sextet, raising the Highest Occupied Molecular Orbital (HOMO) energy. It acts as an electron pump.

-

The Acceptor (Pyrimidine): The two electronegative nitrogen atoms withdraw electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

-

The Interaction: When directly coupled (e.g., 5-(2-furyl)pyrimidine), the gap between the HOMO and LUMO narrows compared to the isolated rings. This facilitates Intramolecular Charge Transfer (ICT) upon excitation.

Key Insight: The position of attachment dictates the strength of this interaction.

-

C5-Substitution: The furan is attached to the carbon between the two nitrogens (if considering the 1,3-relationship). This position is electronically distinct; the "push" from furan encounters a node in the LUMO of the pyrimidine, often resulting in higher fluorescence quantum yields compared to C2/C4 substitutions where non-radiative decay pathways are more accessible.

-

C2/C4/C6-Substitution: Direct conjugation with the C=N bond enhances the electron-withdrawing effect, leading to a stronger bathochromic shift (red-shift) in absorption spectra but potentially lower stability due to increased susceptibility to nucleophilic attack.

Solvatochromism

These derivatives exhibit positive solvatochromism . As solvent polarity increases, the highly dipolar excited state (stabilized by the D-π-A character) is stabilized more than the ground state, reducing the energy gap.

-

Non-polar solvents (Hexane): Blue-shifted emission.

-

Polar solvents (DMSO/Methanol): Red-shifted emission.

Visualizing the Electronic Pathway

The following diagram illustrates the metabolic activation pathway, a critical consideration for medicinal chemists working with this scaffold.

Caption: The bio-activation pathway of furan rings by Cytochrome P450, leading to reactive cis-enedial metabolites.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

While many methods exist, the Nickel-catalyzed Suzuki-Miyaura coupling is preferred for its cost-effectiveness and scalability, particularly for C5-substituted pyrimidines.

Protocol: Synthesis of 5-(Furan-3-yl)pyrimidine

Objective: Couple 5-bromopyrimidine with furan-3-boronic acid.

Reagents:

-

Substrate: 5-Bromopyrimidine (1.0 equiv)

-

Coupling Partner: Furan-3-boronic acid (1.5 equiv)

-

Catalyst: NiCl₂(PCy₃)₂ (1 mol%)

-

Base: K₃PO₄ (4.5 equiv)

-

Solvent: t-Amyl alcohol (0.5 M concentration)

Step-by-Step Workflow:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle Argon/Vacuum 3 times.

-

Charging: Under positive Argon pressure, add 5-bromopyrimidine, furan-3-boronic acid, and K₃PO₄.

-

Catalyst Addition: Add NiCl₂(PCy₃)₂. (Note: Ni(II) is reduced in situ to the active Ni(0) species).

-

Solvation: Add anhydrous t-amyl alcohol via syringe.

-

Reaction: Heat the mixture to 100 °C for 12 hours. The solution will typically turn from green/grey to a dark tan suspension.

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from hexanes or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Validation Check:

-

¹H NMR (CDCl₃): Look for the diagnostic pyrimidine protons (singlet around δ 9.1 ppm, 1H; singlet around δ 8.9 ppm, 2H) and the furan protons (multiplets at δ 7.8, 7.5, 6.7 ppm).

-

Absence of Halide: Mass spectrometry should show the molecular ion [M+H]⁺ consistent with the coupled product, with no isotopic pattern characteristic of Bromine.

Caption: Optimized Nickel-catalyzed Suzuki-Miyaura coupling workflow for furan-pyrimidine synthesis.

Medicinal Chemistry & Toxicity Implications

While the furan-pyrimidine scaffold offers excellent geometric properties for binding kinase pockets (planar, rigid), it carries a significant liability: Metabolic Activation .

The "Furan Attrition" Problem

The furan ring is susceptible to oxidation by CYP450 enzymes (specifically CYP2E1 and CYP3A4).

-

Mechanism: Oxidation of the furan double bond forms a reactive epoxide.

-

Rearrangement: The epoxide rapidly opens to form cis-enedial (typically butenedial derivatives).

-

Toxicity: This enedial is a potent Michael acceptor. It covalently binds to nucleophilic residues (Cysteine thiols, Lysine amines) on proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

Mitigation Strategies

-

Bioisosterism: Replace the furan with a thiophene (less prone to ring opening) or an oxazole (more stable).

-

Steric Blocking: Substitution on the furan ring (e.g., methyl group) can sometimes hinder the enzymatic oxidation, though this may affect potency.

-

Electronic Deactivation: Adding electron-withdrawing groups to the furan ring can raise the oxidation potential, making it less reactive toward CYP enzymes.

Summary of Properties

| Property | Characteristic | Implication for Application |

| Electronic Nature | Push-Pull (D-π-A) | Strong dipole moment; suitable for non-linear optics and fluorescence probes. |

| Fluorescence | Solvatochromic | Emission wavelength is highly sensitive to solvent polarity (Red shift in polar solvents). |

| Reactivity | Nucleophilic at Furan C2/C5 | Susceptible to electrophilic aromatic substitution; potential for metabolic oxidation. |

| Metabolic Stability | Low (Furan moiety) | High risk of reactive metabolite formation (cis-enedial); requires structural optimization for drugs. |

| Synthesis | Pd/Ni Cross-Coupling | Modular access via Suzuki or Stille coupling; high tolerance for functional groups. |

References

-

Organic Syntheses Procedure: Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Prepar

- Source: Organic Syntheses, 2016, 93, 306-318.

-

URL:[Link]

-

Metabolic Activation Mechanism: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds.

- Source: Drug Metabolism and Disposition, 2022.

-

URL:[Link]

- DFT & Electronic Properties: A Computational Guide to the Electronic Properties of Furan Derivatives.

-

Solvatochromism Studies: Solvatochromic absorption and fluorescence studies of adenine, thymine and uracil thio-derived acyclonucleosides.

-

Medicinal Chemistry (Adenosine Antagonists): The significance of 2-furyl ring substitution... in a new series of pyrazolo-triazolo-pyrimidines.

- Source: Journal of Medicinal Chemistry, 2010.

-

URL:[Link]

Sources

Technical Guide: Solubility Profiling & Handling of 2-(Furan-3-yl)pyrimidine

The following technical guide details the solubility profile, solvation mechanisms, and experimental handling of 2-(Furan-3-yl)pyrimidine (CAS: 57059-10-6). This document is structured for researchers requiring high-fidelity data for stock solution preparation, biological assays, and formulation chemistry.

Executive Summary & Solubility Profile

2-(Furan-3-yl)pyrimidine is a low-molecular-weight (MW: 146.15 g/mol ), heteroaromatic building block characterized by moderate lipophilicity (XLogP3-AA: 0.9). Its structure comprises a pyrimidine ring linked to a furan moiety, creating a planar, electron-deficient system with three hydrogen bond acceptors and zero donors.

Based on structural activity relationships (SAR) of analogous pyrimidine derivatives and physicochemical descriptors, the compound exhibits a Tier 1 Solubility Profile in polar organic solvents.

Reference Solubility Data (Estimated Ranges)

Note: Values represent consensus ranges for structurally analogous heteroaromatic fragments (MW < 200, LogP ~1) at 25°C.

| Solvent | Solubility Potential | Estimated Saturation Limit | Primary Interaction Mechanism | Application |

| DMSO | Excellent | > 100 mg/mL (> 680 mM) | Dipole-dipole; | Stock Solutions , Bio-assays |

| Methanol | Good | 20 – 50 mg/mL | H-bond donation (Solvent | Synthesis , Purification, LC-MS |

| Water | Low to Moderate | < 1–5 mg/mL | Hydrophobic effect dominates | Aqueous buffers (requires co-solvent) |

Critical Application Note: For biological assays, prepare primary stock solutions in DMSO at 10–100 mM. Avoid using methanol for long-term stock storage due to potential evaporation and hygroscopicity.

Mechanistic Solvation Theory

To optimize dissolution, one must understand the molecular interactions governing the solvation of 2-(Furan-3-yl)pyrimidine.

DMSO (Dimethyl Sulfoxide)

DMSO is a polar aprotic solvent (

-

Mechanism: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor, but more importantly, DMSO interacts strongly with the electron-deficient pyrimidine ring via dipole-dipole interactions.

-

Why it works: The planar aromatic structure of 2-(Furan-3-yl)pyrimidine is prone to

-stacking (aggregation) in the solid state. DMSO effectively intercalates between these stacks, breaking the crystal lattice energy more efficiently than protic solvents.

Methanol (MeOH)

Methanol is a polar protic solvent (

-

Mechanism: Methanol acts as a Hydrogen Bond Donor (HBD) to the three nitrogen/oxygen acceptors on the solute.

-

Limitation: Since 2-(Furan-3-yl)pyrimidine lacks Hydrogen Bond Donors (HBD count = 0), it cannot form a cooperative H-bond network with methanol. This limits its solubility compared to DMSO, where polarizability plays a larger role.

Solvation Pathway Diagram

The following diagram illustrates the decision matrix for solvent selection based on the intended downstream application.

Figure 1: Solvation workflow for 2-(Furan-3-yl)pyrimidine based on experimental requirements.

Experimental Protocols for Solubility Determination

As specific batch purity affects solubility, researchers should empirically determine the exact limit using the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for formulation and physical chemistry data.

Materials:

-

2-(Furan-3-yl)pyrimidine (Solid)

-

Solvent (DMSO or Methanol, HPLC Grade)

-

Thermomixer or Shaker[1]

-

0.22

m PTFE Syringe Filter -

HPLC-UV or Gravimetric Balance

Workflow:

-

Saturation: Add excess solid compound (~50 mg) to 1.0 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (750 rpm).

-

Validation Step: Ensure undissolved solid remains visible. If clear, add more solid.

-

-

Separation: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22

m PTFE filter (pre-saturated). -

Quantification:

-

Gravimetric (High Solubility): Evaporate a known volume of filtrate (e.g., 500

L) to dryness and weigh the residue. -

HPLC (High Precision): Dilute the filtrate 100-fold and inject onto HPLC (C18 column, MeOH/Water gradient). Compare peak area to a standard curve.

-

Protocol B: Kinetic Solubility (Turbidimetric/HTS)

Best for rapid screening of biological stock dilutions.

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Pipette increasing volumes of stock into a clear 96-well plate.

-

Add aqueous buffer (e.g., PBS pH 7.4) to a final volume of 200

L.-

Target Concentrations: 1, 10, 50, 100

M.

-

-

Read: Measure Absorbance at 620 nm (turbidity) or inspect visually for precipitation.

-

Result: The "Kinetic Solubility Limit" is the highest concentration before precipitation occurs (onset of turbidity).

Handling & Storage Recommendations

Stock Solution Preparation (DMSO)

-

Weighing: Weigh the solid into a glass vial (avoid plastic for long-term DMSO storage if possible, though Polypropylene is acceptable).

-

Calculation: Use the Molecular Weight (146.15 g/mol ).

-

Example: To make 10 mL of 100 mM stock, weigh 146.15 mg .

-

-

Dissolution: Add DMSO. Vortex for 30 seconds. Sonication is rarely needed for this MW but can be used if particles persist.

-

Storage: Store at -20°C. DMSO freezes at 19°C.

-

Thawing: Thaw completely at Room Temperature (RT) and vortex before use to ensure homogeneity.

-

Troubleshooting "Crash-Out"

If the compound precipitates upon dilution into aqueous media (e.g., cell culture media):

-

Reduce Final Concentration: Ensure the final DMSO concentration is < 0.5-1.0% (v/v).

-

Warm the Media: Pre-warm the media to 37°C before adding the stock.

-

Step-wise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., 1:1 DMSO:Water) before the final dilution, though this is less common for this specific fragment.

References

-

PubChem. (2021).[2][3] 2-(Furan-3-yl)pyrimidine (CID 12231052) - Chemical and Physical Properties. National Library of Medicine. [Link]

-

Bhesaniya, K., & Baluja, S. (2014).[4] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. International Journal of Chemical Engineering. [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

-

NICEATM. (2003).[5] Test Chemical Solubility Protocol for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.[5] [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. 2-(Furan-3-yl)pyrimidine | C8H6N2O | CID 12231052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Furan-3-yl)pyrido[3,2-d]pyrimidine | C11H7N3O | CID 68921288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 2-(Furan-3-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-(Furan-3-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical identifiers, physicochemical properties, synthetic strategies, and explore the mechanistic basis for its burgeoning role in modern drug discovery, particularly in oncology and antimicrobial research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their therapeutic programs.

Core Compound Identification

At the heart of our discussion is the specific chemical entity, 2-(Furan-3-yl)pyrimidine. Its unique arrangement of a pyrimidine ring linked to a furan moiety at the 3-position gives rise to its distinct chemical properties and biological activities. The primary molecular identifiers are crucial for unambiguous database searching, procurement, and regulatory documentation.

-

IUPAC Name : 2-(furan-3-yl)pyrimidine[1]

-

Canonical SMILES : C1=CN=C(N=C1)C2=COC=C2[1]

-

InChIKey : HJYDEDBYVGBWIJ-UHFFFAOYSA-N[1]

-

Molecular Formula : C₈H₆N₂O[1]

These identifiers form the foundational language for describing this molecule in all chemical and biological databases.

Physicochemical and Computed Properties

The therapeutic potential of any small molecule is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. The properties of 2-(Furan-3-yl)pyrimidine, as computed by established algorithms, suggest a favorable starting point for drug development.[1]

| Property | Value | Source |

| Molecular Weight | 146.15 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 146.048012819 Da | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

The low molecular weight, limited number of rotatable bonds, and moderate lipophilicity (XLogP3 of 0.9) align well with general guidelines for orally bioavailable drug candidates, such as Lipinski's Rule of Five. The three hydrogen bond acceptors (the two pyrimidine nitrogens and the furan oxygen) provide ample opportunity for directed interactions within a target's binding pocket.

Synthesis and Derivatization Strategies

The construction of the 2-(Furan-3-yl)pyrimidine scaffold is typically achieved through modern cross-coupling reactions, which offer a versatile and efficient means of linking heterocyclic systems. The choice of methodology depends on the availability of starting materials and the desired scale of the synthesis.

Conceptual Synthetic Workflow

Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-Miyaura reactions, are the most prevalent methods. The general workflow involves the coupling of an activated pyrimidine derivative with an organometallic furan species.

Caption: Generalized workflow for synthesizing 2-(Furan-3-yl)pyrimidine via Stille or Suzuki cross-coupling.

Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative lab-scale synthesis. The causality behind this choice lies in the commercial availability and relative stability of boronic acid reagents compared to organostannanes used in Stille couplings.

Materials:

-

2-Chloropyrimidine

-

Furan-3-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Step-by-Step Methodology:

-

Catalyst Preparation (In Situ): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloropyrimidine (1.0 eq), furan-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio. The aqueous base is crucial for activating the boronic acid in the catalytic cycle.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The phosphine ligand stabilizes the palladium catalyst, preventing its precipitation as palladium black and facilitating the catalytic cycle.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic phase contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure 2-(Furan-3-yl)pyrimidine.

This self-validating system includes in-process controls (TLC/LC-MS) to ensure the reaction proceeds as expected before committing to the purification steps.

Applications in Drug Discovery and Medicinal Chemistry

The fusion of the pyrimidine and furan rings creates a privileged scaffold. Pyrimidine is a core component of nucleobases, making it a frequent constituent in molecules designed to interact with enzymes involved in DNA/RNA synthesis and cell signaling.[2] Furan rings serve as versatile bioisosteres for phenyl groups and can engage in unique hydrogen bonding and π-stacking interactions.[3][4]

Anticancer Activity

Derivatives of pyrimidine are foundational to many anticancer therapies.[2][5] The 2-(heteroaryl)pyrimidine motif is particularly prominent in the development of kinase inhibitors.

-

EGFR Inhibition: Certain pyrimidine compounds are known to act as Epidermal Growth Factor Receptor (EGFR) inhibitors. These drugs are designed to overcome resistance to first-generation inhibitors like gefitinib by targeting specific mutations (e.g., T790M).[6] The 2-(Furan-3-yl)pyrimidine scaffold could serve as a core for novel EGFR modulators.

-

PI3K/AKT Pathway Inhibition: The PI3K/AKT signaling pathway is frequently dysregulated in cancer. Fused furo[2,3-d]pyrimidine derivatives have demonstrated potent dual inhibitory activity against PI3K and AKT enzymes, leading to cell cycle arrest and apoptosis in cancer cells.[7] This suggests that non-fused analogs like 2-(Furan-3-yl)pyrimidine could also be explored for activity against this critical cancer pathway.

Caption: Potential inhibition points of furan-pyrimidine scaffolds in the EGFR/PI3K signaling pathway.

Antimicrobial Potential

Both furan and pyrimidine moieties have a rich history in the development of antimicrobial agents.[5][8] Furan-containing compounds, such as nitrofurantoin, are established antibacterial agents.[3] Recent studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown promising activity against bacteria and fungi like Candida albicans, Escherichia coli, and Staphylococcus aureus.[9][10] This precedent strongly supports the investigation of 2-(Furan-3-yl)pyrimidine and its derivatives as a new class of antimicrobial agents, which is critically needed to combat rising antibiotic resistance.

Conclusion and Future Outlook

2-(Furan-3-yl)pyrimidine represents a high-potential chemical scaffold for the development of next-generation therapeutics. Its favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. The versatility of its synthesis via established cross-coupling methods allows for the rapid generation of diverse chemical libraries for screening.

Future research should focus on:

-

Elaborating Structure-Activity Relationships (SAR): Systematically decorating both the furan and pyrimidine rings to optimize potency and selectivity against specific biological targets like kinases or microbial enzymes.

-

In-depth Biological Profiling: Screening derivatives against a wide range of cancer cell lines and pathogenic microbes to uncover novel therapeutic applications.

-

Pharmacokinetic Optimization: Fine-tuning the ADME properties of lead compounds to ensure they are suitable for clinical development.

As a Senior Application Scientist, I assert that the logical and evidence-based exploration of the 2-(Furan-3-yl)pyrimidine scaffold is a worthwhile endeavor that could yield significant breakthroughs in oncology and infectious disease.

References

- Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.

-

2-(Furan-3-yl)pyrimidine | C8H6N2O | CID 12231052. PubChem, National Institutes of Health. [Link]

- Pharmacological activity of furan deriv

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. [Link]

-

2-(Furan-3-yl)pyrido[3,2-d]pyrimidine | C11H7N3O. PubChem, National Institutes of Health. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

-

Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. [Link]

-

5-(Furan-3-yl)pyrimidine | C8H6N2O. PubChem, National Institutes of Health. [Link]

-

2-[1-(Furan-2-yl)hex-5-en-3-yl]pyrimidine | C14H16N2O. PubChem, National Institutes of Health. [Link]

-

Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidin-2-amine derivatives. Wiley Online Library. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed, National Institutes of Health. [Link]

-

5-(Furan-2-yl)pyrimidine | C8H6N2O. PubChem, National Institutes of Health. [Link]

-

Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. ResearchGate. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). Vertex AI Search.

Sources

- 1. 2-(Furan-3-yl)pyrimidine | C8H6N2O | CID 12231052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-(Furan-3-yl)pyrimidine via Suzuki-Miyaura Coupling

Strategic Context & Significance

The 2-(furan-3-yl)pyrimidine motif is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding element in ATP-competitive kinase inhibitors (e.g., JAK, PI3K, and CDK inhibitors). However, the construction of this bond via Suzuki-Miyaura coupling presents a "perfect storm" of synthetic challenges:

-

Electronic Deactivation: The 2-position of the pyrimidine ring is electron-deficient, making the C-Cl bond activated for oxidative addition but rendering the subsequent transmetallation step sluggish due to low basicity.

-

Boronic Acid Instability: Furan-3-boronic acid is notoriously prone to rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, often decomposing faster than the cross-coupling rate.

-

Catalyst Poisoning: The high Lewis basicity of the pyrimidine nitrogens can displace phosphine ligands, leading to catalyst deactivation (formation of Pd-black).

This guide provides a validated, robust protocol designed to overcome these specific failure modes, ensuring high yields and reproducibility suitable for lead optimization and early-process chemistry.

Critical Reaction Parameters

The Boron Source: Stability vs. Reactivity

Direct use of Furan-3-boronic acid is risky due to its short half-life in hot aqueous base.

-

Recommendation: Use Furan-3-boronic acid pinacol ester (Bpin) . It releases the active boronate species more slowly, maintaining a steady concentration that favors coupling over decomposition.

-

Alternative: If the free acid must be used, increase stoichiometry to 1.5–2.0 equivalents and use a biphasic system with minimal water.

Catalyst Selection

-

Standard (Pd(PPh3)4): Often fails due to oxidative instability and ligand dissociation.

-

Recommended (Pd(dppf)Cl2[1][2][3]·DCM): The bidentate ferrocenyl ligand (dppf) has a large bite angle and resists displacement by the pyrimidine nitrogens. It is robust and air-stable.[4]

-

High-Performance (XPhos Pd G2/G3): Required if the pyrimidine bears sterically hindering substituents at the 4/6 positions.

Experimental Protocol: The "Golden Batch" Method

This protocol utilizes a Pd(dppf)Cl2 system in Dioxane/Water , optimized for balancing solubility with boronate stability.

Materials

-

Substrate: 2-Chloropyrimidine (1.0 equiv, 114.5 g/mol )

-

Coupling Partner: Furan-3-boronic acid pinacol ester (1.3 equiv, 194.0 g/mol )

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl2·DCM) (0.03 equiv / 3 mol%)

-

Base: Sodium Carbonate (Na2CO3) (2.0 equiv)[2]

-

Solvent: 1,4-Dioxane (degassed) and Water (degassed) in a 4:1 ratio.[2]

-

Concentration: 0.2 M with respect to the halide.

Step-by-Step Procedure

-

Vessel Preparation: Flame-dry a 2-neck round-bottom flask (or microwave vial for small scale) and cool under a stream of Nitrogen or Argon.

-

Charge Solids: Add 2-chloropyrimidine, Furan-3-Bpin, and Na2CO3. Crucial: Do not add the catalyst yet.

-

Solvent Addition & Degassing:

-

Add the 1,4-Dioxane and Water.[2]

-

Sparging (Mandatory): Submerge a needle connected to the inert gas line directly into the solvent. Bubble gas vigorously for 15 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

-

-

Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl2·DCM.

-

Reaction:

-

Thermal: Heat to 90°C (internal temperature) for 4–12 hours.

-

Microwave: 110°C for 30–60 minutes (fixed hold time).

-

-

Workup:

-

Purification: Flash column chromatography (SiO2).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0% -> 30%). Pyrimidines are polar; ensure the product does not streak.

-

Mechanistic Logic & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the furan moiety is transferred. This is often the rate-determining step (RDS) in this specific coupling due to the electron-poor nature of the pyrimidine-Pd complex.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling. Note the critical intersection of the activated boronate at the Transmetallation step.

Optimization & Troubleshooting Matrix

The following table summarizes the impact of varying conditions, based on internal data and literature precedents for electron-deficient heterocycles.

| Variable | Condition | Outcome | Mechanistic Insight |

| Catalyst | Pd(PPh3)4 | Low Yield (30-50%) | PPh3 is easily displaced by pyrimidine N; rapid catalyst death (Pd black). |

| Catalyst | Pd(dppf)Cl2 | High Yield (85-95%) | Bidentate ligand prevents N-coordination; excellent stability. |

| Catalyst | Pd2(dba)3 + XPhos | Excellent (90%+) | Overkill for simple substrates, but necessary for sterically hindered analogs. |

| Base | Na2CO3 | Good | Standard balance of basicity. |

| Base | K3PO4 | Excellent | Higher solubility in organic/water interfaces; often faster rates. |

| Solvent | DMF | Poor | High temp promotes rapid protodeboronation of furan. |

| Solvent | Dioxane/H2O | Optimal | Good solubility for both organic halide and inorganic base. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the batch synthesis.

Analytical Quality Control (QC)

When analyzing the product 2-(Furan-3-yl)pyrimidine , look for these specific markers to confirm identity and purity:

-

1H NMR (DMSO-d6 or CDCl3):

-

Pyrimidine Protons: Look for a doublet (~8.8 ppm) and a triplet (~7.2 ppm) characteristic of the A2B system of the pyrimidine ring (if 4,6-unsubstituted).

-

Furan Protons: Three distinct signals. The proton at C2 (between O and the attachment point) will be a sharp singlet or fine doublet shifted downfield (~8.2-8.5 ppm) due to the deshielding effect of the pyrimidine nitrogens.

-

-

Common Impurities:

-

Protodeboronation: Furan (volatile, usually lost) + Unreacted 2-Chloropyrimidine.

-

Homocoupling: 2,2'-Bipyrimidine (Check LCMS for dimer mass).

-

Hydrolysis:[6] 2-Hydroxypyrimidine (pyrimidin-2-one).

-

References

-

Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. (Source for Pd(dppf)Cl2 utility in heteroaryl couplings). [Link]

-

National Institutes of Health (PMC). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. (Demonstrates stability of Pd(dppf)Cl2 in 2-heteroaryl coupling). [Link]

-

Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling... for the Preparation of 5-(Furan-3-yl)pyrimidine. (Comparative Ni-methodology and handling of furan boronic acids). [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Palladium-catalyzed cross-coupling conditions for furan-pyrimidine synthesis

Executive Summary

The furan-pyrimidine motif is a privileged scaffold in medicinal chemistry, frequently observed in kinase inhibitors (e.g., EGFR, VEGFR targets) and nucleoside analogs. However, the synthesis of this biaryl system presents a distinct "mismatch" challenge: the pyrimidine ring is electron-deficient and prone to catalyst poisoning via nitrogen coordination, while the furan ring is electron-rich, acid-sensitive, and (in the case of boronic acids) highly prone to protodeboronation.

This Application Note provides three validated protocols to overcome these electronic and stability hurdles. We prioritize the Suzuki-Miyaura coupling for scalability, offer the Stille coupling for difficult substrates, and introduce Direct C-H Arylation for atom economy.

Strategic Analysis: The Mechanistic Challenge

Success in coupling furans and pyrimidines relies on managing the stability of the transmetallating species.

-

The Furan Problem (Protodeboronation): 2-Furanylboronic acids are notoriously unstable. Under aqueous basic conditions (standard Suzuki), the C–B bond hydrolyzes rapidly to yield furan and boric acid, killing the reaction before transmetallation occurs.

-

The Pyrimidine Problem (Coordination): The pyrimidine nitrogens can displace phosphine ligands on Pd(II), forming inactive "Pd-black" precipitates. Bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) are required to prevent this.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the catalytic cycle and the critical "off-cycle" failure mode (protodeboronation) that this guide aims to prevent.

Figure 1: Catalytic cycle highlighting the competitive protodeboronation pathway (red dashed line) characteristic of furan-2-boronic acids.

Protocol A: Modified Suzuki-Miyaura Coupling (Recommended)

Best for: Scalable synthesis, avoiding toxic tin byproducts. Critical Strategy: Use of anhydrous conditions or MIDA boronates to mitigate protodeboronation.

Materials

-

Electrophile: 2-Chloropyrimidine or 4-Chloropyrimidine (1.0 equiv).

-

Nucleophile: Furan-2-boronic acid pinacol ester (1.2 equiv) OR Potassium (furan-2-yl)trifluoroborate. Note: Avoid free boronic acids if possible.

-

Catalyst: XPhos Pd G2 (2–5 mol%). Rationale: XPhos is bulky enough to prevent pyrimidine coordination and electron-rich to facilitate oxidative addition.

-

Base: K₃PO₄ (3.0 equiv).

-

Solvent: 1,4-Dioxane/Water (9:1) or Anhydrous THF (if using pinacol esters).

Step-by-Step Protocol

-

Preparation: Charge a reaction vial with the pyrimidine halide (1.0 mmol), furan boronate (1.2 mmol), K₃PO₄ (3.0 mmol), and XPhos Pd G2 (0.02 mmol).

-

Inertion: Seal the vial and purge with Argon for 5 minutes. Strict oxygen exclusion is vital to prevent homocoupling.

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed water (0.4 mL) via syringe.

-

Reaction: Heat the block to 80°C for 4–12 hours.

-

Monitoring: Monitor via LCMS. If the furan ester is consumed but product yield is low (protodeboronation), add a second portion of boronate (0.5 equiv).

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc). Pyrimidines are polar; expect higher Rf than typical biaryls.

Protocol B: Stille Cross-Coupling (Robust Alternative)

Best for: Complex substrates, late-stage functionalization, or when Suzuki fails due to furan instability. Critical Strategy: Use of CsF to activate the stannane, allowing milder temperatures than traditional conditions.

Materials

-

Electrophile: Halopyrimidine (1.0 equiv).

-

Nucleophile: 2-(Tributylstannyl)furan (1.1 equiv).

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/FurylPhosphine.

-

Additive: CsF (2.0 equiv) or CuI (10 mol%).

-

Solvent: Toluene or DMF (anhydrous).

Step-by-Step Protocol

-

Safety: Perform all operations in a fume hood. Organotin compounds are neurotoxic.

-

Charging: Combine halopyrimidine (1.0 mmol), stannane (1.1 mmol), and CsF (2.0 mmol) in a dry flask.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) under Argon counterflow.

-

Reaction: Add Toluene (5 mL). Heat to 100°C for 12–24 hours.

-

Note: The reaction mixture will turn black (Pd precipitation) upon completion.

-

-

Tin Removal (Critical):

-

Cool to RT. Add 10 mL of saturated KF (aq) and stir vigorously for 30 mins. This precipitates the tin as insoluble Bu₃SnF.

-

Filter the resulting white solid through a pad of Celite.

-

-

Extraction: Extract the filtrate with EtOAc.

Protocol C: Direct C-H Arylation (Green Chemistry)

Best for: Atom economy (no organometallic reagent required) and early-stage building blocks. Selectivity: Favors C2-position of the furan.

Materials

-

Substrate: Furan (excess, used as solvent/reagent) or substituted furan (1.5 equiv).

-

Coupling Partner: Halopyrimidine.

-

Catalyst: Pd(OAc)₂ (5 mol%).

-

Ligand: P(t-Bu)₃HBF₄ (10 mol%) or PCy₃.

-

Base/Additive: K₂CO₃ (2.0 equiv) and PivOH (30 mol%). Rationale: Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H activation.

-

Solvent: DMA (Dimethylacetamide).

Step-by-Step Protocol

-

Mix: Combine Pd(OAc)₂, Ligand, K₂CO₃, and PivOH in a vial.

-

Substrate: Add Halopyrimidine (1.0 mmol) and Furan (1.5–3.0 mmol).

-

Solvent: Add DMA (3 mL).

-

Heat: Stir at 100–120°C for 16 hours.

-

Workup: Standard aqueous workup.

Decision Matrix & Troubleshooting

Use the following workflow to select the optimal protocol for your specific substrate.

Figure 2: Decision matrix for protocol selection based on substrate stability and scale.

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation of Furan | Switch to MIDA boronate or add boronate in portions. Use anhydrous THF. |

| No Reaction (All) | Catalyst Poisoning by Pyrimidine | Switch to Buchwald Precatalysts (XPhos Pd G3). Increase Temp to 100°C. |

| Homocoupling | Oxygen in solvent | Degas solvents via sparging (15 mins) or freeze-pump-thaw. |

| Regioselectivity Issues | Multiple Halides on Pyrimidine | C4-Cl is usually more reactive than C2-Cl.[1] Lower temp to 40°C to improve selectivity. |

References

-

Suzuki-Miyaura Optimization: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society.[2] Link

-

Boronic Acid Instability: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

-

Stille Coupling Review: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction."[3][4] Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11] Link

-

C-H Activation: Lapointe, D., & Fagnou, K. (2010). "Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway." Chemistry Letters. Link

- Pyrimidine Selectivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard reference for electrophilic/nucleophilic reactivity of pyrimidines).

Sources

- 1. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 11. par.nsf.gov [par.nsf.gov]

Application Note: Strategic Functionalization of the Furan Ring in 2-(Furan-3-yl)pyrimidine

This Application Note is designed to serve as a comprehensive technical guide for the functionalization of 2-(Furan-3-yl)pyrimidine . It moves beyond generic textbook descriptions to provide actionable, logic-driven protocols tailored for the unique electronic and steric environment of this biaryl scaffold.

Executive Summary & Scaffold Analysis

The 2-(Furan-3-yl)pyrimidine scaffold represents a classic "push-pull" biaryl system. It couples an electron-rich, nucleophilic furan ring with an electron-deficient, electrophilic pyrimidine ring. For medicinal chemists, this scaffold is a privileged structure found in various kinase inhibitors and adenosine receptor antagonists.

Successful functionalization requires navigating the competition between electronic activation and steric hindrance.

-

The Furan Ring: Highly susceptible to electrophilic attack and C-H activation.

-

The Pyrimidine Ring: Acts as a strong electron-withdrawing group (EWG) and, crucially, contains nitrogen atoms capable of Directed Ortho Metalation (DoM) .

Reactivity Heatmap

-

Position C2 (Furan): The "Internal" position. Sterically hindered by the pyrimidine ring but kinetically favored for lithiation due to the directing effect of the pyrimidine nitrogen.

-

Position C5 (Furan): The "External" position. Sterically accessible. Favored by bulky electrophiles and sterically-controlled transition metal catalysis (e.g., Ir-borylation).

-

Position C4/C6 (Pyrimidine): Susceptible to radical Minisci reactions or nucleophilic attack (

if halogenated).

Strategic Decision Framework

The following decision tree illustrates the logic for selecting the appropriate protocol based on the desired site of functionalization.

Figure 1: Regioselectivity logic map for 2-(Furan-3-yl)pyrimidine. The pyrimidine nitrogen is the key lever for controlling C2 vs. C5 selectivity.

Detailed Experimental Protocols

Protocol 1: Regioselective C2-Functionalization via Directed Ortho Metalation (DoM)

Objective: Install electrophiles (halogens, formyl, boronate) selectively at the furan C2 position. Mechanism: The pyrimidine nitrogen acts as a Lewis base, coordinating to the Lithium atom of n-BuLi. This forms a pre-lithiation complex that places the base in immediate proximity to the C2 proton, overriding the steric hindrance of the biaryl bond [1].

Materials:

-

Substrate: 2-(Furan-3-yl)pyrimidine (1.0 equiv)

-

Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.2 equiv)

-

Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.2 equiv) - Crucial for breaking BuLi aggregates and enhancing kinetic basicity.

-

Solvent: Anhydrous THF (0.2 M concentration)

-

Electrophile: e.g., Iodine (

), DMF, or Triisopropyl borate.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet. Cool to -78 °C using a dry ice/acetone bath.

-

Reagent Mixing: Charge the flask with anhydrous THF and TMEDA. Add n-BuLi dropwise. Stir for 15 minutes to form the active chelated base complex.

-

Substrate Addition: Dissolve 2-(Furan-3-yl)pyrimidine in a minimal amount of THF and add it dropwise to the lithiating mixture at -78 °C.

-

Critical Note: A color change (often to deep yellow or orange) indicates the formation of the lithiated species.

-

-

Metalation: Stir at -78 °C for 1 hour. (Do not warm up; the C2-lithio species can be unstable or equilibrate to C5 if thermodynamic control takes over).

-

Quench: Add the electrophile (1.5 equiv) dissolved in THF rapidly.

-

For Iodination: Add

in THF. -

For Formylation: Add neat DMF.

-

-

Workup: Allow the mixture to warm to room temperature (RT). Quench with saturated

solution. Extract with EtOAc, dry over

Expected Result: >90% regioselectivity for the C2-substituted product due to the Pyrimidine-Directed effect.

Protocol 2: Regioselective C5-Functionalization via Steric Control (Ir-Catalyzed Borylation)

Objective: Functionalize the sterically accessible C5 position while leaving the crowded C2 position untouched. Mechanism: Iridium-catalyzed C-H borylation is governed by sterics, not acidity. The active catalytic species is bulky and will preferentially activate the least hindered C-H bond (C5) [2].

Materials:

-

Substrate: 2-(Furan-3-yl)pyrimidine (1.0 equiv)

-

Catalyst Precursor:

(1.5 mol%) -

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

-

Boron Source:

(bis(pinacolato)diboron) (1.1 equiv) -

Solvent: Hexane or THF (degassed).

Step-by-Step Methodology:

-

Catalyst Formation: In a glovebox or under strict inert atmosphere, mix

, dtbpy, and -

Reaction: Add the substrate 2-(Furan-3-yl)pyrimidine.

-

Heating: Seal the vessel and heat to 60-80 °C for 4–12 hours.

-

Monitoring: Monitor by GC-MS. The C5-borylated product usually appears as the major peak.

-

-

Workup: Cool to RT. Pass the mixture through a short pad of silica gel (eluting with EtOAc/Hexane) to remove the catalyst. Concentrate in vacuo.

-

Purification: Recrystallization is often sufficient; silica column chromatography can be used if necessary (ensure silica is neutralized to prevent protodeboronation).

Expected Result: High selectivity for 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-yl)pyrimidine. The C2 position is protected by the steric bulk of the pyrimidine ring.

Protocol 3: Pyrimidine Ring Functionalization (Minisci Reaction)

Objective: Alkylation of the electron-deficient pyrimidine ring (typically at C4/C6). Mechanism: Radical attack on the protonated heteroaromatic base.

Materials:

-

Substrate: 2-(Furan-3-yl)pyrimidine

-

Radical Source: Carboxylic acid (R-COOH) + Ammonium Persulfate (

) + -

Solvent:

/DCM biphasic system or TFA/Water.

Methodology:

-

Dissolve substrate (1 equiv) and alkyl carboxylic acid (2 equiv) in a mixture of water and DCM (1:1).

-

Add

(0.2 equiv) and TFA (1 equiv) to protonate the pyrimidine. -

Heat to 40 °C and add

(2 equiv) portion-wise. -

Note: This reaction produces alkyl radicals that attack the electron-deficient pyrimidine C4/C6 positions. The furan ring is electron-rich and less prone to nucleophilic radical attack, but oxidative degradation of furan is a risk. Monitor closely.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Low Yield (Protocol 1) | Lithium aggregation or moisture. | Ensure TMEDA is fresh and distilled. Re-titrate n-BuLi. |

| C2/C5 Mixture (Protocol 1) | Temperature too high (> -70°C). | Maintain strict -78°C. Higher temps allow "lithium migration" to the thermodynamic C5 product. |

| Furan Decomposition (Protocol 3) | Oxidative ring opening. | Reduce oxidant equivalents. Switch to milder radical precursors (e.g., sulfinates). |

| Poor Solubility | Planar biaryl stacking. | Use co-solvents like THF/Et2O mixtures or gently warm before adding reactive reagents. |

Mechanistic Visualization

The following diagram details the transition states determining the regioselectivity between Path A (C2) and Path B (C5).

Figure 2: Mechanistic divergence. Path A relies on the "lock-and-key" coordination of Lithium to the Pyrimidine Nitrogen. Path B relies on the physical inability of bulky catalysts to access the C2 pocket.

References

-

Regioselective Lithiation of 3-Substituted Furans

- Specific insights into the "ortho-lithiation" of 3-aryl furans favoring the 2-position due to coordin

-

Source: V. A. et al., Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans, J. Org. Chem. (Extrapolated from general 3-aryl furan reactivity principles). 1

-

Ir-Catalyzed Borylation (Steric Control)

- Foundational work on the steric governance of Iridium-catalyzed C-H activ

-

Source:Selective C3- or C5-Borylation of Furfural Derivatives, ChemRxiv, 2023. 2

-

Pyrimidine C-H Activation

- Review of Minisci and metal-catalyzed functionaliz

-

Source:C-H Functionalization of Pyridines and Pyrimidines, ResearchGate Review. 3

Sources

Application Notes and Protocols for C-H Activation of 2-(Furan-3-yl)pyrimidine Derivatives

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic C-H activation and functionalization of 2-(Furan-3-yl)pyrimidine scaffolds. These heterocyclic cores are of significant interest in medicinal chemistry, and direct C-H activation offers a powerful, atom-economical approach to their modification. This guide moves beyond simple procedural lists to explain the underlying mechanistic principles, offering field-proven insights into experimental design, protocol execution, and troubleshooting. Detailed, step-by-step protocols for palladium-catalyzed C-H arylation are provided, alongside data interpretation and visual guides to reaction pathways and workflows.

Introduction: The Strategic Value of 2-(Furan-3-yl)pyrimidines

The fusion of a furan ring with a pyrimidine ring creates a privileged scaffold in medicinal chemistry.[1][2] Pyrimidine derivatives are integral to a vast array of pharmaceuticals, while the furan moiety is a versatile component in many biologically active compounds.[3][4] The 2-(Furan-3-yl)pyrimidine core, specifically, presents a unique synthetic challenge and opportunity. Traditional cross-coupling methods for modifying such structures often require pre-functionalization (e.g., halogenation or boronation) of the heterocycles, a process that adds steps, generates waste, and can be synthetically demanding.[5]

Direct C-H bond activation has emerged as a transformative strategy to bypass these limitations.[6][7] This approach allows for the direct conversion of native C-H bonds into new C-C, C-N, or C-O bonds, offering a more sustainable and efficient route to novel analogues.[8][9] This guide focuses on transition-metal-catalyzed methods, which are central to the practical application of C-H activation in complex molecule synthesis.[10]

Mechanistic Principles & Regioselectivity Challenges

Successfully functionalizing the 2-(Furan-3-yl)pyrimidine core via C-H activation requires an understanding of the distinct electronic properties of each ring and the common mechanistic pathways involved.

2.1. Electronic Landscape and Reactivity

-

Furan Ring: As a five-membered, electron-rich heterocycle, the furan ring is generally more susceptible to electrophilic attack.[11] The C-H bonds at the C2 and C5 positions (alpha to the oxygen) are the most acidic and sterically accessible, making them primary targets for C-H activation.

-

Pyrimidine Ring: In contrast, pyrimidine is an electron-deficient (π-deficient) heterocycle.[12] This inherent lack of electron density makes it less reactive towards electrophilic metalation and more challenging to activate directly. Furthermore, the nitrogen atoms can act as coordinating sites for the metal catalyst, which can sometimes hinder or misdirect the desired C-H activation event.[13]

This electronic dichotomy dictates the strategic approach. Without a directing group, C-H activation will almost invariably occur on the furan ring.

2.2. Common Catalytic Cycles

Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and ruthenium (Ru), are workhorses in C-H activation.[14] The most prevalent mechanism for the arylation of electron-rich heterocycles like furan is a Pd(0)/Pd(II) catalytic cycle, often proceeding through a Heck-type or electrophilic aromatic substitution-like pathway.[11][15]

A generalized catalytic cycle for a Pd-catalyzed direct arylation of the furan ring with an aryl halide (Ar-X) is depicted below.

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for C-H arylation.

Causality Behind the Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.

-

Coordination & C-H Cleavage: The furan substrate coordinates to the Pd(II) center. The C-H bond is then cleaved. This crucial step can occur via several pathways, including a Concerted Metalation-Deprotonation (CMD) where a base assists in removing the proton, or a Heck-type insertion.[15][16]

-

Reductive Elimination: The newly formed aryl and furanyl groups couple, and the desired product is released from the metal center, regenerating the active Pd(0) catalyst. A base is crucial for neutralizing the acid (HX) generated in the process.[15]

Strategic Approaches to Regioselective Functionalization

The primary challenge is controlling which C-H bond reacts. The strategy employed depends entirely on the desired site of functionalization.

Caption: Reactivity map of C-H bonds on the 2-(Furan-3-yl)pyrimidine core.

3.1. Strategy 1: Targeting the Furan Ring (C5 Position)

This is the most straightforward transformation due to the inherent reactivity of the furan C5-H bond. Standard palladium-catalyzed direct arylation conditions are highly effective.

-

Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst. It is often paired with a phosphine ligand (e.g., P(o-tol)₃, PCy₃) or an N-heterocyclic carbene (NHC) ligand.[17] NHC ligands are particularly noted for their high stability and ability to promote high regioselectivity.[17]

-

Base: A weak carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient. A carboxylate salt, such as potassium acetate (KOAc) or pivalic acid (PivOH), is frequently added as a proton shuttle to facilitate the C-H cleavage step.

-

Solvent: High-boiling polar aprotic solvents like dimethylacetamide (DMAc), dimethylformamide (DMF), or dioxane are preferred to ensure solubility and achieve the necessary reaction temperatures (typically >100 °C).

3.2. Strategy 2: Targeting the Pyrimidine Ring